molecular formula C14H13ClFN3OS B5803940 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5803940
M. Wt: 325.8 g/mol
InChI Key: FJUGAPVNLGFTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a chloro-fluorophenyl group, a furylmethyl group, and a triazinane-2-thione core

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazinane core: This can be achieved by reacting appropriate amines with carbon disulfide and formaldehyde under controlled conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction where a chloro-fluorophenyl halide reacts with the triazinane core.

    Attachment of the furylmethyl group: This is usually done through a nucleophilic substitution reaction where the furylmethyl halide reacts with the intermediate compound formed in the previous step.

Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro or fluoro groups, forming new derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding acids or amines.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:

    3-chloro-4-fluorophenyl-(2-furyl)methanol: This compound shares the chloro-fluorophenyl and furyl groups but differs in the core structure.

    3-chloro-4-fluorophenyl-(2-furyl)acrylonitrile: Similar in having the chloro-fluorophenyl and furyl groups, but with an acrylonitrile core.

    N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide: This compound has a similar functional group arrangement but differs in the overall molecular structure.

The uniqueness of this compound lies in its triazinane-2-thione core, which imparts distinct chemical and biological properties compared to the other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3OS/c15-12-6-10(3-4-13(12)16)19-9-18(8-17-14(19)21)7-11-2-1-5-20-11/h1-6H,7-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUGAPVNLGFTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.